Iriomoteolide 1a

Description

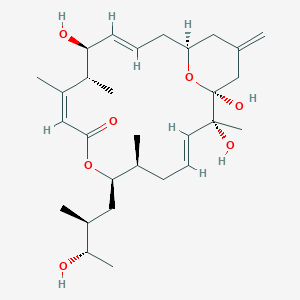

Structure

3D Structure

Properties

Molecular Formula |

C29H46O7 |

|---|---|

Molecular Weight |

506.7 g/mol |

IUPAC Name |

(1S,2R,3E,6S,7R,10Z,12R,13S,14E,17S)-1,2,13-trihydroxy-7-[(2S,3S)-3-hydroxy-2-methylbutyl]-2,6,11,12-tetramethyl-19-methylidene-8,21-dioxabicyclo[15.3.1]henicosa-3,10,14-trien-9-one |

InChI |

InChI=1S/C29H46O7/c1-18-14-24-11-8-12-25(31)22(5)20(3)16-27(32)35-26(15-21(4)23(6)30)19(2)10-9-13-28(7,33)29(34,17-18)36-24/h8-9,12-13,16,19,21-26,30-31,33-34H,1,10-11,14-15,17H2,2-7H3/b12-8+,13-9+,20-16-/t19-,21-,22+,23-,24-,25-,26+,28+,29-/m0/s1 |

InChI Key |

LZLQZSMXUGFMJF-OMEQKXGASA-N |

Isomeric SMILES |

C[C@H]1C/C=C/[C@@]([C@@]2(CC(=C)C[C@@H](O2)C/C=C/[C@@H]([C@@H](/C(=C\C(=O)O[C@@H]1C[C@H](C)[C@H](C)O)/C)C)O)O)(C)O |

Canonical SMILES |

CC1CC=CC(C2(CC(=C)CC(O2)CC=CC(C(C(=CC(=O)OC1CC(C)C(C)O)C)C)O)O)(C)O |

Synonyms |

iriomoteolide-1a |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Iriomoteolide 1a: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Iriomoteolide 1a, a potent 20-membered macrolide, stands as a significant discovery from the marine dinoflagellate Amphidinium sp. Since its initial isolation, it has garnered substantial interest within the scientific community due to its remarkable cytotoxic properties against various cancer cell lines. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound, presenting detailed experimental protocols and quantitative data to support further research and development efforts. The journey of its structural elucidation, which presented a decade-long challenge, is also briefly discussed, highlighting the collaborative efforts that ultimately unveiled its correct stereostructure.

Discovery and Source Organism

This compound was first isolated from a benthic dinoflagellate, Amphidinium sp. (strain HYA024). This strain was collected from sea sand off Iriomote Island in Okinawa, Japan.[1][2] The discovery was the result of a screening program that utilized a one-cell PCR protocol to rapidly identify macrolide-producing strains of Amphidinium.[3] This targeted approach led to the identification of the HYA024 strain as a producer of novel, potently cytotoxic macrolides.[3]

Biological Activity

This compound has demonstrated significant cytotoxic activity against human cancer cell lines. Its potency is a key driver for the continued interest in its therapeutic potential. The reported in vitro cytotoxicities are summarized in the table below.

Table 1: Cytotoxicity of this compound

| Cell Line | Description | IC₅₀ (ng/mL) | Reference |

| DG-75 | Human B lymphocyte | 2 | [2][4][5][6] |

| Raji | Epstein-Barr virus-infected human B lymphocyte | 3 | [4][5] |

It is noteworthy that the synthetic version of the correctly identified structure of this compound confirmed nanomolar cytotoxic activity against human cancer cells.[1] Interestingly, initial synthetic efforts based on the incorrectly proposed structure, along with several derivatives, did not show any significant cytotoxic properties, underscoring the critical importance of the correct stereochemistry for its biological function.[2][7] The precise biological mechanism of action of this compound is still under investigation.[4][5]

Experimental Protocols

The following sections detail the methodologies employed for the cultivation of Amphidinium sp. and the subsequent isolation and purification of this compound.

Cultivation of Amphidinium sp. (strain HYA024)

The mass cultivation of the dinoflagellate is the foundational step for obtaining sufficient quantities of this compound for research.

Protocol:

-

Strain Inoculation: The monoclonal strain of Amphidinium sp. (HYA024) is unialgally cultured.

-

Culture Medium: A 2% Provasoli's Enriched Seawater (PES) medium, further enriched with 3 mM NaHCO₃, is used.

-

Culture Conditions: The culture is maintained at 23 °C for a period of two weeks.[3]

-

Harvesting: After the incubation period, the algal cells are harvested. From a 400 L culture, approximately 15.3 g (dry weight) of algal cells can be obtained.[3]

Extraction and Isolation of this compound

The extraction and purification process involves a series of solvent partitions and chromatographic steps to isolate the target compound from the crude algal extract.

Protocol:

-

Extraction: The harvested algal cells (15.3 g, dry weight) are extracted with a methanol/toluene mixture (3:1).[3]

-

Solvent Partitioning: The resulting extract is partitioned between toluene and water. The toluene-soluble materials, which contain the macrolides, are collected.[3]

-

Silica Gel Chromatography: The toluene-soluble fraction is subjected to column chromatography on a silica gel.[3]

-

Fractionation: The column is eluted with a solvent gradient to separate the components based on polarity.

-

Bioassay-Guided Fractionation: Cytotoxic fractions are identified by screening against human B lymphocyte DG-75 cells.[3]

-

Further Purification: The active fractions are further purified using additional chromatographic techniques, such as HPLC, to yield pure this compound.

Structure Elucidation

The structural determination of this compound was a significant undertaking. The initial proposed structure was based on extensive 2D-NMR and mass spectroscopic studies.[5] However, the first total synthesis of this proposed structure in 2010 revealed that the NMR spectroscopic data of the synthetic compound did not match that of the natural product, indicating an incorrect structural assignment.[6][8]

For over a decade, the true structure remained elusive and was considered a challenging problem in natural product chemistry.[1][6] The puzzle was finally solved through an integrated approach that combined:

-

Molecular mechanics-based conformational searches[1]

This collaborative effort successfully determined the correct stereostructure of this compound, as well as its congener, Iriomoteolide 1b.[1][6]

Visualized Workflows

Isolation Workflow for this compound

Caption: Workflow for the isolation of this compound.

Structural Elucidation Strategy

Caption: Strategy for the structural elucidation of this compound.

Conclusion

This compound represents a compelling marine natural product with significant potential as an anticancer agent. The successful cultivation of its source organism, Amphidinium sp., and the detailed isolation protocols outlined in this guide provide a solid foundation for researchers to obtain this valuable compound for further study. The arduous journey to its correct structural assignment highlights the power of modern analytical and synthetic chemistry in overcoming complex scientific challenges. Future investigations into the mode of action and structure-activity relationships of this compound are crucial next steps in realizing its therapeutic potential.

References

- 1. scitechdaily.com [scitechdaily.com]

- 2. mdpi.com [mdpi.com]

- 3. park.itc.u-tokyo.ac.jp [park.itc.u-tokyo.ac.jp]

- 4. Stereoselective synthesis of the C1-C12 segment of this compound: a very potent macrolide antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective Synthesis of the Proposed Structure of Cytotoxic Macrolides Iriomoteolide-1a and 1b - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Total synthesis of the proposed structure of iriomoteolide-1a - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Iriomoteolide-1a and -1b: Structure Elucidation by Integrating NMR Spectroscopic Analysis, Theoretical Calculation, and Total Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Iriomoteolide 1a: A Technical Guide to its Natural Origin, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iriomoteolide 1a is a potent cytotoxic 20-membered macrolide that has garnered significant interest within the scientific community due to its powerful anti-cancer properties.[1] This technical guide provides a comprehensive overview of the natural origin of this compound, details on its isolation from its source organism, and a summary of its known biological activities. While the complete biosynthetic pathway remains to be fully elucidated, this document will describe the current understanding of its polyketide origins.

Natural Origin

This compound is a natural product isolated from a marine benthic dinoflagellate, Amphidinium sp. (strain HYA024).[2][3][4][5][6][7][8] This dinoflagellate was discovered in sea sand collected off the coast of Iriomote Island, in Okinawa, Japan.[1] Dinoflagellates of the genus Amphidinium are known producers of a diverse array of bioactive polyketides, including macrolides with significant cytotoxic and antitumor activities.[2][9][10]

Biosynthetic Pathway

The precise biosynthetic pathway of this compound has not yet been fully elucidated. However, as a complex macrolide, it is hypothesized to be synthesized via a polyketide synthase (PKS) pathway.[2][4] Polyketides are a large class of secondary metabolites assembled from simple carboxylate precursors, such as acetate and propionate, by large, multi-domain enzymes known as polyketide synthases.[2][4][11]

In dinoflagellates like Amphidinium, Type I PKS systems are responsible for the biosynthesis of such complex polyketides.[2][11] These PKS systems are large, multifunctional enzymes composed of multiple catalytic domains that work in an assembly-line fashion to construct the polyketide backbone. The structural diversity of macrolides like this compound arises from the number and type of these domains, the choice of starter and extender units, and the extent of reduction of the β-keto groups during chain elongation.

While the specific genes and enzymes responsible for this compound biosynthesis have not been identified, the general model for polyketide synthesis in Amphidinium provides a framework for understanding its formation.

Caption: Conceptual pathway of this compound.

Quantitative Data: Cytotoxicity

This compound has demonstrated potent cytotoxic activity against several human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values.

| Cell Line | Cell Type | IC₅₀ (ng/mL) | Reference |

| DG-75 | Human B-lymphocyte | 2 | [6][7][12][13] |

| Raji | Epstein-Barr virus-infected human B-lymphocyte | 3 | [6][7][12][13] |

Experimental Protocols: Isolation of this compound

The following protocol for the isolation of this compound from Amphidinium sp. (strain HYA024) is based on the methods described in the scientific literature.[9]

1. Cultivation of Amphidinium sp. (strain HYA024)

-

The dinoflagellate is mass-cultured unialgally at 23°C for two weeks.

-

The culture medium used is 2% Provasoli's enriched seawater (PES) medium, further enriched with 3 mM NaHCO₃.

2. Extraction

-

Algal cells are harvested and dried. For example, 15.3 g of dry weight can be obtained from 400 L of culture.

-

The dried algal cells are extracted with a solvent mixture of methanol/toluene (3:1).

3. Solvent Partitioning

-

The crude extract is partitioned between toluene and water.

-

The toluene-soluble materials, which contain the lipophilic macrolides, are collected.

4. Chromatographic Purification

-

The toluene-soluble fraction is subjected to column chromatography on silica gel.

-

Fractions are eluted with a gradient of an appropriate solvent system.

-

The cytotoxicity of each fraction is monitored using a bioassay, for example, against human B lymphocyte DG-75 cells.

-

Active fractions are further purified by repeated rounds of high-performance liquid chromatography (HPLC) to yield pure this compound.

Caption: Isolation workflow for this compound.

Conclusion

This compound is a marine natural product with significant potential as an anticancer agent. Its origin from the dinoflagellate Amphidinium sp. highlights the rich chemical diversity of marine microorganisms. While the complete biosynthetic pathway is a subject for future research, the current understanding of its polyketide nature provides a foundation for potential synthetic biology approaches. The potent cytotoxicity of this compound warrants further investigation into its mechanism of action and its development as a therapeutic lead.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Bioactive Polyketides from Amphidinium spp.: An In-Depth Review of Biosynthesis, Applications, and Current Research Trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective synthesis of the C1-C12 segment of this compound: a very potent macrolide antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Total Syntheses of the Proposed Structure of Iriomoteolide-1a, -1b and Synthesis of Three Derivatives for Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Collection - Iriomoteolide-1a, a Potent Cytotoxic 20-Membered Macrolide from a Benthic Dinoflagellate Amphidinium Species - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 9. park.itc.u-tokyo.ac.jp [park.itc.u-tokyo.ac.jp]

- 10. researchgate.net [researchgate.net]

- 11. Investigating A Multi-Domain Polyketide Synthase in Amphidinium carterae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enantioselective Synthesis of the Proposed Structure of Cytotoxic Macrolides Iriomoteolide-1a and 1b - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Unraveling the Enigmatic Structure of Iriomoteolide-1a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iriomoteolide-1a, a 20-membered macrolide isolated from the marine dinoflagellate Amphidinium sp., has garnered significant attention within the scientific community due to its potent cytotoxic properties against various human cancer cell lines.[1][2][3] Its complex molecular architecture and the initial misassignment of its structure presented a decade-long challenge to synthetic chemists and structural biologists.[1][4] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Iriomoteolide-1a, detailing the journey from its proposed structure to the definitive elucidation of its correct form. The potent biological activity of this natural product underscores its potential as a lead compound in the development of novel anticancer therapeutics.[1][5]

The Puzzle of the Proposed Structure and its Revision

The major inconsistencies were observed in the chemical shifts of the proton and carbon at the C4 position.[8][11] Specifically, the 1H NMR signal for H4 in the synthetic material appeared at approximately 3.95 ppm, whereas in the natural product, it resonated at a significantly different value of 2.46 ppm.[2][8] Similarly, the 13C NMR shift for C4 was observed at around 41.0 ppm for the synthetic compound, compared to 47.9 ppm for the natural isolate.[8][11] These disparities strongly suggested an incorrect assignment of the stereochemistry or the configuration of the C2-C3 double bond.[2][8]

It was not until recently that a collaborative effort by the research groups of Professor Haruhiko Fuwa and Professor Masashi Tsuda successfully unraveled the correct structure of Iriomoteolide-1a.[1] This was achieved through an integrated approach combining meticulous NMR spectroscopic analysis of the authentic natural product, theoretical calculations, and ultimately, the total synthesis of the correct molecule.[1][4][12]

The Corrected Chemical Structure and Stereochemistry

The definitive structure of Iriomoteolide-1a, as determined by Fuwa, Tsuda, and their teams, is a 20-membered macrolide featuring a six-membered hemiketal ring and multiple stereocenters. The correct structure revealed a different stereochemical configuration compared to the one initially proposed.

Key Structural Features:

-

A 20-membered macrolactone ring.

-

A six-membered hemiketal ring.[3]

-

Multiple stereogenic centers, the correct configuration of which was a key challenge in its structural determination.[1]

-

A vinyl group and several hydroxyl moieties.[3]

The journey to ascertain the correct stereostructure was arduous, with 4,096 possible stereoisomers.[1] Through careful NMR analysis and molecular mechanics-based conformational searches, the number of candidate structures was narrowed down to just four.[1] Subsequent GIAO NMR chemical shift calculations and DP4+ analysis pointed towards a single most likely stereoisomer, which was then validated through total synthesis.[1][4]

Experimental Methodologies for Structural Elucidation

The definitive assignment of the structure of Iriomoteolide-1a relied on a combination of advanced spectroscopic, computational, and synthetic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution 1D and 2D NMR experiments were crucial in determining the planar structure and relative stereochemistry of Iriomoteolide-1a.[5][13] Key experiments included:

-

1H and 13C NMR: To identify the chemical environments of all protons and carbons.

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, aiding in the assembly of the carbon skeleton.[13]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is critical for assigning relative stereochemistry.[12][13] The configuration of the C2-C3 olefin was reassigned to be E based on these analyses.[12]

Computational Chemistry

Theoretical calculations played a pivotal role in narrowing down the vast number of possible stereoisomers and identifying the most probable correct structure.

-

Molecular Mechanics-Based Conformational Searches: These were used to explore the possible three-dimensional arrangements of the candidate stereoisomers.[1]

-

GIAO (Gauge-Including Atomic Orbital) NMR Chemical Shift Calculations: This quantum mechanical method was used to predict the NMR chemical shifts for the most likely stereoisomers.[4]

-

DP4+ Analysis: This statistical method compares the calculated NMR parameters with the experimental data to determine the probability of each candidate structure being the correct one.[4]

Total Synthesis

The unequivocal proof of the correct structure of Iriomoteolide-1a was achieved through its total synthesis. The synthetic route provided a sample with identical spectroscopic and chiroptical properties to the natural product. Key reactions in the successful total synthesis of the correct structure included:

-

Oppolzer anti-aldol reaction: To establish key stereocenters.[12]

-

Yamaguchi Esterification and Ring-Closing Metathesis: These were common strategies employed in the synthesis of the macrolactone core in both the proposed and correct structures.[2][7]

The workflow for the definitive structural elucidation can be summarized as follows:

Quantitative Data Summary

The following table summarizes the key NMR data that highlighted the discrepancy between the initially proposed structure and the natural Iriomoteolide-1a.

| Position | Natural Iriomoteolide-1a (1H ppm) | Synthetic Proposed Structure (1H ppm) | Natural Iriomoteolide-1a (13C ppm) | Synthetic Proposed Structure (13C ppm) |

| H4 | 2.46 | 3.95 | 47.9 | 41.0 |

| C24 | 2.12 | 1.96 | 23.8 | 20.8 |

| Note: Data compiled from multiple sources detailing the synthesis of the proposed structure and the re-evaluation of the natural product's spectra.[8][11] |

Biological Activity and Future Directions

Iriomoteolide-1a exhibits highly potent cytotoxic activity against human cancer cell lines.[1] It has been shown to be effective against human B lymphocyte DG-75 cells with an IC50 value of 2 ng/mL and Epstein-Barr virus-infected human B lymphocytes (Raji cells) with an IC50 of 3 ng/mL.[3][5][12] This level of potency is significantly greater than some conventional chemotherapeutic agents like doxorubicin in certain assays.[12]

The successful total synthesis of the correct structure of Iriomoteolide-1a now paves the way for further investigation into its biological mode of action and structure-activity relationships.[1] Understanding how this complex macrolide exerts its cytotoxic effects could lead to the design and development of new and more effective anticancer drugs. The availability of a synthetic route will enable the production of analogues to probe its biological targets and optimize its therapeutic potential.

The following diagram illustrates the potential pathway from the natural product to a therapeutic agent.

References

- 1. scitechdaily.com [scitechdaily.com]

- 2. Total synthesis of the proposed structure of iriomoteolide-1a - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enantioselective Synthesis of the Proposed Structure of Cytotoxic Macrolides Iriomoteolide-1a and 1b - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Total Syntheses of the Proposed Structure of Iriomoteolide-1a, -1b and Synthesis of Three Derivatives for Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Total synthesis of the proposed structure of iriomoteolide-1a - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Total synthesis of the proposed structure of iriomoteolide-1a - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. [PDF] Total Syntheses of the Proposed Structure of Iriomoteolide-1a, -1b and Synthesis of Three Derivatives for Structural Studies | Semantic Scholar [semanticscholar.org]

- 10. Total Syntheses of the Proposed Structure of Iriomoteolide-1a, -1b and Synthesis of Three Derivatives for Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. park.itc.u-tokyo.ac.jp [park.itc.u-tokyo.ac.jp]

Iriomoteolide 1a: A Potent Cytotoxin on the Frontier of Cancer Research

An In-depth Technical Guide on the Core Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iriomoteolide 1a, a 20-membered macrolide isolated from the benthic dinoflagellate Amphidinium sp., has garnered significant attention for its exceptionally potent cytotoxic activity against various cancer cell lines. Despite its promise as a potential anticancer agent, the elucidation of its precise mechanism of action has been a long-standing challenge, primarily due to complexities surrounding its structural identification. For over a decade, the initially proposed structure of this compound proved to be inconsistent with that of the natural product, as total synthesis based on the proposed structure failed to replicate the biological activity.[1][2][3] However, a landmark study in late 2024 successfully elucidated the correct structures of this compound and its congener, Iriomoteolide 1b, through an integrated approach of NMR spectroscopy, theoretical calculations, and total synthesis.[4] This pivotal breakthrough has opened the door to finally investigating the true biological target and mechanism of this powerful molecule. This guide summarizes the current state of knowledge, including the confirmed cytotoxic data, and presents a well-supported hypothesis for its mechanism of action based on related marine macrolides, while providing detailed experimental protocols relevant to its study.

Confirmed Biological Activity: Potent Cytotoxicity

The most definitive data available for this compound pertains to its potent ability to inhibit the growth of human cancer cells. The natural product has demonstrated remarkable cytotoxicity at nano- to picomolar concentrations.

Table 1: Cytotoxicity of Natural this compound

| Cell Line | Cancer Type | IC50 (ng/mL) |

| DG-75 | Human B lymphocyte | 2 |

| Raji | Epstein-Barr virus-infected human B lymphocyte | 3 |

Data sourced from initial isolation reports.

Unraveling the Mechanism: A Path Forward

As of late 2025, the molecular target and the specific mechanism of action for this compound remain experimentally unconfirmed. The historical discrepancy between the proposed and correct structures meant that previous mechanistic studies would have been conducted on a molecule that was not the true natural product.[1] With the definitive structure now known, research can proceed to identify its cellular binding partners and downstream effects.

Hypothesized Mechanism of Action: Disruption of the Actin Cytoskeleton

A compelling hypothesis for the mechanism of action of this compound is the disruption of the actin cytoskeleton. The actin cytoskeleton is a critical component for various cellular processes that are fundamental to cancer progression, including cell division, motility, and invasion.[5] Many other cytotoxic macrolides isolated from marine organisms exert their potent effects by targeting actin dynamics.[6][7][8]

These actin-targeting macrolides can be broadly categorized based on their effect on the equilibrium between globular actin (G-actin) monomers and filamentous actin (F-actin) polymers:

-

F-actin Destabilizers: These compounds, such as Latrunculins, bind to G-actin monomers, preventing their incorporation into F-actin filaments and leading to a net depolymerization of the actin cytoskeleton.[9]

-

F-actin Stabilizers: Molecules like Jasplakinolide bind to and stabilize existing F-actin filaments, preventing their natural depolymerization and disrupting the dynamic instability required for cellular functions.[9]

-

Actin Severing and Dimerization: Some complex macrolides, like Swinholide A, can sever existing filaments and sequester actin dimers, leading to a profound disruption of the cytoskeleton.[8][10]

Given the potent cytotoxic profile of this compound, it is plausible that it interacts with actin in one of these ways, leading to cell cycle arrest, inhibition of cell migration, and ultimately, apoptosis.

Figure 1: A diagram illustrating the potential mechanisms by which marine macrolides, possibly including this compound, could disrupt the actin cytoskeleton, leading to cancer cell death.

Key Experimental Protocols

To determine the cytotoxic effects of compounds like this compound, a cell viability assay is the foundational experiment. The MTT assay is a widely used colorimetric method for this purpose.

Protocol: Determination of IC50 using MTT Assay

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound on cancer cells.

Materials:

-

Target cancer cell line (e.g., DG-75)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

This compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium. Concentrations should span a wide range (e.g., from 0.01 ng/mL to 100 ng/mL).

-

Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-cell" blank control.

-

Remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells (in triplicate).

-

Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the "no-cell" blank from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100

-

-

Plot the percentage of viability against the logarithm of the drug concentration.

-

Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value.

-

Figure 2: Experimental workflow for determining the IC50 value of a cytotoxic compound like this compound using the MTT assay.

Conclusion and Future Outlook

This compound stands as a marine natural product of significant interest due to its extraordinary cytotoxicity against cancer cells. For years, its full potential was obscured by structural misidentification. The recent, definitive elucidation of its correct structure is a monumental step forward for the field. It allows the scientific community to now confidently synthesize the correct molecule and rigorously investigate its biological properties.

The immediate future of this compound research will undoubtedly focus on identifying its molecular target(s) and delineating the signaling pathways it modulates. Based on the precedent set by numerous other marine macrolides, the actin cytoskeleton is a primary candidate for investigation. Techniques such as affinity chromatography with a biotinylated this compound probe, cellular thermal shift assays (CETSA), and high-resolution microscopy of the cytoskeleton in treated cells will be instrumental. Unraveling the mechanism of this potent cytotoxin will not only provide a valuable tool for cell biology but also pave the way for its potential development as a novel anticancer therapeutic.

References

- 1. Total Syntheses of the Proposed Structure of Iriomoteolide-1a, -1b and Synthesis of Three Derivatives for Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total synthesis of the proposed structure of iriomoteolide-1a - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Total Syntheses of the Proposed Structure of Iriomoteolide-1a, -1b and Synthesis of Three Derivatives for Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A novel class of anticancer compounds targets the actin cytoskeleton in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Marine toxins and the cytoskeleton: pectenotoxins, unusual macrolides that disrupt actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of Marine Drugs on Cytoskeleton-Mediated Reproductive Events - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytoskeletal drugs - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Iriomoteolide 1a: A Technical Guide to its Biological Activity and Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iriomoteolide 1a is a potent cytotoxic 20-membered macrolide originally isolated from the benthic dinoflagellate Amphidinium sp. (strain HYA024), collected off Iriomote Island, Japan.[1][2][3] This marine natural product has garnered significant interest within the scientific community due to its powerful anticancer properties observed in vitro.[4] For over a decade, its complex stereostructure presented a significant challenge, which was ultimately resolved through an integrated approach of NMR spectroscopic analysis, theoretical calculations, and total synthesis.[4][5] The successful synthesis of the correct structure has confirmed its nanomolar cytotoxic activity against human cancer cells and opened avenues for further investigation into its mechanism of action and potential as a therapeutic agent.[4]

This document provides a comprehensive overview of the biological activity and cytotoxicity profile of this compound, including quantitative data, detailed experimental methodologies, and visual representations of key processes and hypothesized signaling pathways.

Data Presentation: Cytotoxicity Profile

The cytotoxic activity of this compound and its related compounds has been evaluated against several human cancer cell lines. The data, primarily presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), is summarized below.

| Compound | Cell Line | Cell Type | IC50 (ng/mL) | IC50 (nM)¹ | Reference |

| This compound | DG-75 | Human B-lymphocyte | 2 | ~3.9 | [1][2][6] |

| This compound | Raji | EBV-infected Human B-lymphocyte | 3 | ~5.8 | [1][2][6] |

| Iriomoteolide 1b | DG-75 | Human B-lymphocyte | 900 | ~1744 | [1] |

| Synthetic (Incorrect Structure) | Not specified | Not specified | No appreciable cytotoxicity | - | [7][8][9] |

| Synthetic (Correct Structure) | Human cancer cells | Not specified | Nanomolar activity confirmed | - | [4] |

¹Molar concentrations are estimated based on a molecular weight of approximately 516 g/mol for this compound.

Experimental Protocols

Bioactivity-Guided Isolation and Structure Elucidation

The isolation of this compound from its natural source is a multi-step process guided by cytotoxicity assays.[3][7]

a. Sample Collection and Cultivation:

-

The process begins with the collection of the host organism, the dinoflagellate Amphidinium sp. (strain HYA024), from benthic sea sand.[3]

-

The dinoflagellate is then mass-cultured under controlled laboratory conditions (e.g., 23 °C in Provasoli's enriched seawater medium) to generate sufficient biomass for extraction.[3]

b. Extraction and Fractionation:

-

The cultured algal cells are harvested and extracted using a solvent system such as methanol/toluene.[3]

-

The crude extract undergoes liquid-liquid partitioning (e.g., between toluene and water) to separate compounds based on polarity.[3]

-

The resulting organic layer is then subjected to a series of chromatographic techniques, such as column chromatography over silica gel.[3][7]

-

Throughout this process, fractions are continuously tested for their cytotoxic activity (e.g., against DG-75 cells) to guide the separation towards the most potent compounds.[3][7]

c. Structure Elucidation:

-

Once the active compound, this compound, is isolated in its pure form, its structure is determined.

-

Initial elucidation relies on extensive spectroscopic analysis, including 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry.[2][3][7]

-

Due to the molecule's complexity, the final, unambiguous confirmation of its absolute stereochemistry is achieved through total synthesis and comparison of the synthetic molecule's NMR data with that of the natural product.[4][5]

Cytotoxicity Assay (Hypothetical Protocol)

While the original publications do not specify the exact assay, the following protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard and highly probable method for determining the IC50 values for suspension cell lines like DG-75 and Raji.

a. Reagent Preparation:

-

MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Filter-sterilize and store protected from light at -20°C.[1]

-

Solubilization Buffer: Prepare a solution of 4 mM HCl and 0.1% NP40 in isopropanol to dissolve the formazan crystals.[1]

-

Cell Culture Medium: Use the appropriate complete growth medium for DG-75 or Raji cells, typically RPMI-1640 supplemented with fetal bovine serum and antibiotics.

b. Assay Procedure:

-

Cell Plating: Seed the suspension cells (DG-75 or Raji) into a 96-well microplate at a predetermined optimal density (e.g., 1 x 10⁵ cells/mL) in a final volume of 100 µL per well.

-

Compound Addition: Prepare serial dilutions of this compound in the cell culture medium. Add the desired final concentrations to the wells. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO, ensuring the final concentration does not affect cell viability).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]

-

Solubilization: Centrifuge the 96-well plate (e.g., at 1,000 x g for 5 minutes) and carefully aspirate the medium.[1] Add 150 µL of the MTT solubilization buffer to each well to dissolve the formazan crystals.[1]

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution.[1] Measure the absorbance at a wavelength of approximately 570-590 nm using a microplate reader.[1]

-

Data Analysis: The absorbance values are directly proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Workflow and Signaling Diagrams

Caption: Bioactivity-guided isolation and structure elucidation workflow for this compound.

Caption: Hypothesized mechanism of G2/M cell cycle arrest by this compound.

References

- 1. cyrusbio.com.tw [cyrusbio.com.tw]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. broadpharm.com [broadpharm.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. researchgate.net [researchgate.net]

- 6. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 7. Methods for isolation, purification and structural elucidation of bioactive secondary metabolites from marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methods for isolation, purification and structural elucidation of bioactive secondary metabolites from marine invertebrates | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

Navigating the Labyrinth of Stereochemistry: The Decade-Long Challenge of Iriomoteolide 1a's Structure Elucidation

For Immediate Release

Iriomote, Japan - The journey to unequivocally define the molecular architecture of Iriomoteolide 1a, a potent cytotoxic macrolide from a marine dinoflagellate, represents a compelling case study in the challenges of modern natural product chemistry. For over a decade, the scientific community grappled with an incorrect structural assignment, a puzzle that was only solved through a combination of total synthesis, advanced spectroscopic techniques, and theoretical calculations. This in-depth guide unpacks the core challenges, experimental hurdles, and the ultimate triumph in the structural elucidation of this intriguing molecule.

This compound, isolated from the benthic dinoflagellate Amphidinium sp., exhibited powerful cytotoxic activity against human cancer cell lines, making it a molecule of significant interest for drug development.[1][2] The initial structural hypothesis, proposed in 2007, was based on extensive 2D NMR spectroscopy and mass spectral analysis.[3][4] However, this initial assignment would prove to be a significant hurdle, sparking a decade-long quest for its true structure.

The Synthesis of a Hypothesis: A Tale of Mismatched Spectra

The first major breakthrough ing the proposed structure of this compound came from the realm of total synthesis. In 2010, the laboratory of David A. Horne at the City of Hope successfully synthesized the proposed structure of this compound.[2] In a pivotal moment for the elucidation process, the nuclear magnetic resonance (NMR) spectral data of the synthetic compound did not match those of the natural product.[5] This discrepancy was a clear indication that the initial structural assignment was incorrect.

A key inconsistency was observed in the chemical shifts of the proton and carbon at the C(4) position of the macrolide.[6] These differences, though seemingly minor, were significant enough to cast serious doubt on the proposed stereochemistry.

A Decade of Uncertainty: The Stereochemical Challenge

The primary difficulty in determining the correct structure of this compound lay in assigning its complex stereochemistry.[1] The molecule possesses numerous chiral centers, leading to a vast number of possible stereoisomers. Distinguishing between these isomers using conventional spectroscopic methods proved to be exceptionally challenging.[1] For over ten years, the true configuration of this compound remained an enigma, earning it the reputation of being a "challenging molecule for configurational assignment."[1][7]

The Integrated Approach to Resolution

The definitive structure of this compound was finally unveiled through a multi-faceted approach that integrated advanced NMR spectroscopic analysis, theoretical calculations, and meticulous total synthesis.[1][8][9] A collaborative effort between the research groups of Professor Haruhiko Fuwa and Professor Masashi Tsuda successfully decoded the complex stereostructure.[1]

This successful endeavor relied on the following key strategies:

-

Advanced NMR Techniques: In-depth analysis of NMR data from the natural product provided crucial spatial information, helping to narrow down the possible stereoisomers.[8]

-

Theoretical Calculations: Gauge-Including Atomic Orbital (GIAO) NMR chemical shift calculations and DP4+ analysis were employed to predict the NMR spectra of various potential stereoisomers.[8][9] By comparing these theoretical spectra with the experimental data of the natural product, the most likely candidate structure was identified.

-

Total Synthesis: The ultimate confirmation of the revised structure was achieved through its total synthesis. The synthetic material's spectral data perfectly matched that of the natural this compound, finally resolving the long-standing structural puzzle.[1][7][8]

Quantitative Data: A Tale of Two Structures

The following table summarizes the key discrepancies in the ¹H and ¹³C NMR data between the originally proposed structure (synthesized) and the natural this compound, highlighting the inconsistencies that prompted the structural revision.

| Position | Proposed Structure (Synthetic) ¹H Chemical Shift (ppm) | Natural this compound ¹H Chemical Shift (ppm) | Proposed Structure (Synthetic) ¹³C Chemical Shift (ppm) | Natural this compound ¹³C Chemical Shift (ppm) |

| H-4 | 3.95 | 2.46 | C-4 | 41.0 |

Data compiled from published literature.[6]

Experimental Protocols: The Chemist's Toolkit

The elucidation of this compound's structure relied on a suite of sophisticated experimental techniques.

Initial Structure Elucidation (Proposed Structure)

-

2D NMR Spectroscopy: A combination of 2D NMR experiments, including COSY, HMQC, and HMBC, were used to establish the planar structure and initial relative stereochemistry.[4]

-

Modified Mosher's Method: This technique was employed to determine the absolute configuration of stereogenic centers at C5 and C22 in the originally proposed structure.[7]

Structure Revision and Confirmation

-

Total Synthesis of the Proposed Structure: The synthesis involved key steps such as Yamaguchi esterification and ring-closing metathesis to construct the macrolide core.[2][5]

-

GIAO NMR Calculations and DP4+ Analysis: This computational approach involved calculating the theoretical NMR chemical shifts for various possible stereoisomers of this compound. The DP4+ probability analysis was then used to determine the best fit between the calculated and experimental NMR data, pointing towards the correct stereoisomer.[8][9]

-

Total Synthesis of the Correct Structure: The successful synthesis of the revised structure provided the ultimate proof of its correctness.[7]

Visualizing the Path to Discovery

The following diagrams illustrate the logical workflow of the structure elucidation process, from the initial misinterpretation to the final correct assignment.

Figure 1: The logical workflow of the this compound structure elucidation.

Figure 2: The iterative process of proposing, testing, and revising the structure of this compound.

Conclusion

The story of this compound's structure elucidation is a powerful reminder of the complexities inherent in natural product chemistry. It underscores the critical role of total synthesis as a tool for structural verification and highlights the increasing importance of computational methods in resolving ambiguous stereochemical assignments. The final, correct structure of this compound now provides a solid foundation for further investigation into its biological mode of action and for the development of new anticancer agents.[1]

References

- 1. scitechdaily.com [scitechdaily.com]

- 2. Total synthesis of the proposed structure of iriomoteolide-1a - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. park.itc.u-tokyo.ac.jp [park.itc.u-tokyo.ac.jp]

- 5. Total synthesis of the proposed structure of iriomoteolide-1a - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Total synthesis of the proposed structure of iriomoteolide-1a - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Iriomoteolide-1a and -1b: Structure Elucidation by Integrating NMR Spectroscopic Analysis, Theoretical Calculation, and Total Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological properties of Iriomoteolide 1a and its analogs

An In-Depth Technical Guide to the Biological Properties of Iriomoteolide-1a and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iriomoteolide-1a is a 20-membered marine macrolide isolated from the benthic dinoflagellate Amphidinium sp.[1][2] It exhibits exceptionally potent cytotoxic activity against a range of human cancer cell lines, with IC50 values in the low nanomolar to picomolar range.[3][4][5][6] For over a decade, its complex stereostructure remained elusive, hindering detailed biological investigation. However, recent advancements in total synthesis and spectroscopic analysis have successfully elucidated the correct structure, reigniting interest in its therapeutic potential.[7] This guide provides a comprehensive overview of the known biological properties of Iriomoteolide-1a and its analogs, focusing on its cytotoxic profile, mechanism of action, structure-activity relationships, and the experimental methodologies used for its characterization.

Cytotoxic Activity of Iriomoteolide-1a and Analogs

Iriomoteolide-1a demonstrates potent and selective cytotoxicity against various human cancer cell lines. Its activity is most pronounced against hematopoietic cancer cell lines. The natural analog, Iriomoteolide-1b, which differs structurally, shows significantly reduced potency.[7][8] Notably, early synthetic efforts based on a misassigned structure yielded compounds with no discernible cytotoxic activity, highlighting the critical importance of stereochemistry for the biological function of this macrolide.[4][9]

Table 1: Comparative In Vitro Cytotoxicity Data

| Compound | Cell Line | Cell Type | IC50 (ng/mL) | IC50 (nM) | Reference(s) |

| Iriomoteolide-1a (Natural) | DG-75 | Human B lymphocyte | 2 | ~3.8 | [3][4][5] |

| Raji | Human B lymphocyte (EBV-infected) | 3 | ~5.7 | [3][4][5] | |

| Iriomoteolide-1b (Natural) | DG-75 | Human B lymphocyte | 900 | ~1711 | [7][8] |

| Proposed Structure (Synthetic) | Various | - | No appreciable cytotoxicity | - | [4][9] |

| Diastereomers (Synthetic) | Various | - | No appreciable cytotoxicity | - | [4][9] |

Mechanism of Action: Disruption of the Actin Cytoskeleton

While the precise mechanism for Iriomoteolide-1a has not been fully elucidated, studies on its close analog, Iriomoteolide-3a, have identified the actin cytoskeleton as its primary cellular target.[2] Unlike many cytotoxic agents that target microtubules, iriomoteolides appear to function by stabilizing filamentous actin (F-actin).

This mechanism involves:

-

Enhanced Polymerization: Iriomoteolides increase the rate of polymerization of globular actin (G-actin) into F-actin filaments.[2]

-

Inhibition of Depolymerization: They stabilize the existing actin filaments, preventing their natural depolymerization.[2]

This disruption of the highly dynamic G-actin/F-actin equilibrium leads to profound changes in cellular morphology, including cell shrinkage and the loss of essential microfilament bundles (stress fibers).[2] This ultimately compromises cellular processes reliant on a functional cytoskeleton, such as cell motility, division, and signaling, leading to cell death. The interaction with actin is believed to be non-covalent and reversible.[2]

References

- 1. Actin-Interacting Amphidinolides: Syntheses and Mechanisms of Action of Amphidinolides X, J, and K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iriomoteolides: novel chemical tools to study actin dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic macrolides from a cultured marine dinoflagellate of the genus Amphidinium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Total Syntheses of the Proposed Structure of Iriomoteolide-1a, -1b and Synthesis of Three Derivatives for Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective Synthesis of the Proposed Structure of Cytotoxic Macrolides Iriomoteolide-1a and 1b - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereoselective synthesis of the C1-C12 segment of iriomoteolide 1a: a very potent macrolide antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Total Syntheses of the Proposed Structure of Iriomoteolide-1a, -1b and Synthesis of Three Derivatives for Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a modulator of the actin cytoskeleton, mitochondria, nutrient metabolism and lifespan in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amphidinolides H2-H5, G2, and G3, new cytotoxic 26- and 27-membered macrolides from dinoflagellate Amphidinium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

Iriomoteolide 1a: A Technical Guide to its Potential as an Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iriomoteolide 1a, a complex 20-membered macrolide isolated from the benthic dinoflagellate Amphidinium sp., has emerged as a molecule of significant interest in oncology research.[1] Its exceptionally potent cytotoxic activity against specific human cancer cell lines, demonstrated at nanomolar concentrations, underscores its potential as a lead compound for novel anticancer therapeutics. The structural elucidation of this compound proved to be a formidable challenge for over a decade, with its definitive stereostructure only recently being confirmed through a combination of NMR spectroscopy, theoretical calculations, and total synthesis.[2] Early research based on a proposed, but incorrect, structure yielded synthetic molecules with no significant biological activity, highlighting the critical importance of stereochemistry to its cytotoxic function.[3] Despite its potent activity, the precise biological mechanism of action and its effects on specific cellular signaling pathways remain largely unelucidated.[1][4] This document provides a comprehensive technical overview of the current knowledge on this compound, including its cytotoxic profile, and presents standardized experimental protocols for its further investigation.

In Vitro Cytotoxicity

This compound exhibits potent and selective cytotoxic activity. The initial discoveries highlighted its efficacy against human B lymphocyte cell lines. Quantitative data from these initial studies are summarized below.

Table 1: Reported IC₅₀ Values for this compound

| Cell Line | Cell Type | IC₅₀ (ng/mL) | IC₅₀ (nM)¹ | Reference(s) |

| DG-75 | Human B lymphocyte (Burkitt's Lymphoma) | 2.0 | ~3.8 | [1][4][5] |

| Raji | Human B lymphocyte (EBV-infected, Burkitt's Lymphoma) | 3.0 | ~5.7 | [1][4][5] |

¹Calculated based on a molecular weight of 524.69 g/mol for this compound.

The data clearly indicates that this compound is a highly potent cytotoxic agent, effective in the low nanomolar range against these specific hematological cancer cell lines.

Mechanism of Action (Current Understanding)

The molecular mechanism through which this compound exerts its cytotoxic effects has not yet been elucidated.[1][4] Its complex macrolide structure is shared by other marine natural products known to interfere with fundamental cellular processes. For instance, some macrolides, like laulimalide, are known microtubule stabilizing agents that induce cell cycle arrest at the G2/M phase.[4] However, it is currently unknown if this compound shares this or any other mechanism.

Future research should focus on determining whether its potent cytotoxicity is a result of:

-

Induction of Apoptosis: Programmed cell death is a common mechanism for anticancer agents.

-

Cell Cycle Arrest: Inhibition of cell cycle progression at key checkpoints (G1, S, or G2/M) can prevent cancer cell proliferation.

-

Inhibition of Key Signaling Pathways: Targeting pathways essential for cancer cell survival and growth (e.g., PI3K/Akt, MAPK).

Hypothetical Signaling Pathway for Investigation

Given that many cytotoxic agents induce apoptosis, a primary avenue of investigation would be the intrinsic (mitochondrial) apoptosis pathway. The following diagram illustrates a generalized workflow for elucidating this potential mechanism of action.

Caption: Generalized intrinsic apoptosis pathway for mechanistic investigation.

Preclinical In Vivo Studies

As of the date of this document, there are no publicly available preclinical in vivo studies evaluating the efficacy, pharmacokinetics, or toxicology of this compound in animal models. This represents a critical next step in its development pipeline to assess its therapeutic potential and safety profile in a whole-organism context.

Recommended Experimental Protocols

To facilitate further research into this compound, the following sections detail standardized protocols for fundamental in vitro assays.

Protocol: Cell Viability/Cytotoxicity Assay (MTT-Based)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC₅₀).

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., DG-75, Raji) in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.[6]

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the cells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO) to the respective wells. Incubate for a specified period (e.g., 48 or 72 hours).[6]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[6]

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for an MTT-based cell cytotoxicity assay.

Protocol: Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Seed 1-2 x 10⁶ cells in appropriate culture flasks or plates. Treat with this compound at relevant concentrations (e.g., 1x and 5x IC₅₀) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the combined cell suspension at ~300 x g for 5 minutes.[7]

-

Washing: Wash cells once with cold, sterile PBS and centrifuge again.[7]

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.[8] The cell concentration should be approximately 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) staining solution to the cell suspension.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature, protected from light.[9]

-

Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells. Analyze immediately by flow cytometry.[9] Viable cells are Annexin V⁻/PI⁻; early apoptotic cells are Annexin V⁺/PI⁻; late apoptotic/necrotic cells are Annexin V⁺/PI⁺.[7]

Caption: Experimental workflow for Annexin V & PI apoptosis assay.

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment.

Methodology:

-

Cell Treatment: Seed and treat cells with this compound as described in the apoptosis protocol.

-

Harvesting: Harvest ~2 x 10⁶ cells by trypsinization (if adherent) and centrifugation (~300 x g, 5 min).

-

Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS to ensure a single-cell suspension. Add this suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing. This step is critical for proper fixation.[10] Incubate for at least 2 hours at 4°C (or store long-term at -20°C).[10][11]

-

Washing: Centrifuge the fixed cells and decant the ethanol. Wash the cell pellet with 5 mL of PBS to remove residual ethanol.[10]

-

Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[10][12][13]

-

Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[10][11]

-

Analysis: Analyze the samples by flow cytometry. Use software to deconvolute the DNA content histogram to quantify the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.[12][13]

Caption: Experimental workflow for cell cycle analysis using PI staining.

Conclusion and Future Directions

This compound is a marine macrolide with exceptionally potent cytotoxic activity against human B-lymphoma cell lines. Its complex structure and the stereochemical precision required for its activity make it a compelling subject for medicinal chemistry and drug development. However, significant knowledge gaps remain.

Key areas for future research include:

-

Mechanism of Action Studies: Elucidating the specific molecular target and signaling pathways modulated by this compound is paramount. Investigations into apoptosis induction, cell cycle arrest, and effects on key oncogenic pathways are critical.

-

Broad-Spectrum Cytotoxicity Screening: Evaluating its activity against a wider panel of cancer cell lines, including solid tumors, will better define its potential therapeutic scope.

-

In Vivo Preclinical Evaluation: Animal studies are necessary to determine its efficacy, safety, tolerability, and pharmacokinetic profile.

-

Structure-Activity Relationship (SAR) Studies: The successful total synthesis of the correct structure opens the door to creating analogues. SAR studies can help identify the key pharmacophores and potentially lead to derivatives with improved activity or drug-like properties.

Addressing these areas will be essential to validate this compound as a viable candidate for anticancer drug development.

References

- 1. Stereoselective synthesis of the C1-C12 segment of this compound: a very potent macrolide antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Total Syntheses of the Proposed Structure of Iriomoteolide-1a, -1b and Synthesis of Three Derivatives for Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective Synthesis of the Proposed Structure of Cytotoxic Macrolides Iriomoteolide-1a and 1b - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total Syntheses of the Proposed Structure of Iriomoteolide-1a, -1b and Synthesis of Three Derivatives for Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. kumc.edu [kumc.edu]

- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. ucl.ac.uk [ucl.ac.uk]

Preliminary In Vitro Studies of Iriomoteolide 1a: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iriomoteolide 1a is a 20-membered macrolide of marine origin, isolated from the benthic dinoflagellate Amphidinium sp. (strain HYA024) collected off Iriomote Island, Japan.[1][2] This natural product has garnered significant interest within the scientific community due to its exceptionally potent cytotoxic activity demonstrated in preliminary in vitro studies. This technical guide provides a comprehensive overview of the initial in vitro findings related to this compound, including its cytotoxic profile and the challenges associated with its structural elucidation and synthesis. The biological mechanism of action of this compound has not yet been elucidated.[2]

Cytotoxicity Data

This compound has demonstrated potent cytotoxic effects against specific human B lymphocyte cell lines. The 50% inhibitory concentration (IC50) values from these initial studies are summarized in the table below.

| Cell Line | Cell Type | IC50 (ng/mL) |

| DG-75 | Human B lymphocyte (Burkitt's lymphoma) | 2 |

| Raji | Human B lymphocyte (Burkitt's lymphoma, Epstein-Barr virus-infected) | 3 |

Data sourced from multiple studies.[1][2]

Structural Elucidation and Synthetic Challenges

The initial structural assignment of this compound was based on extensive 2D-NMR and mass spectroscopic analyses.[1][2] However, subsequent enantioselective total synthesis of the proposed structure revealed inconsistencies between the spectral data of the synthetic molecule and the natural product.[1] This suggests that the originally proposed structure was incorrect.

A critical finding from these synthetic endeavors is that the synthesized proposed structure of this compound and its derivatives did not exhibit the potent cytotoxic properties of the natural isolate.[3] This underscores the importance of the correct stereochemical configuration for its biological activity and highlights the complexities in synthesizing this marine macrolide. As of late 2024, the correct and complete stereostructure of Iriomoteolide-1a has been successfully elucidated through an integrated strategy involving NMR spectroscopic analysis, theoretical calculations, and total synthesis.[4]

Experimental Protocols

While the precise, detailed experimental protocols from the original cytotoxicity studies of natural this compound are not extensively published, a representative protocol for assessing the cytotoxicity of a marine-derived compound against suspension cell lines like DG-75 and Raji can be outlined based on standard methodologies such as the MTT assay.

Representative Cytotoxicity Assay Protocol (MTT Assay)

-

Cell Culture and Maintenance:

-

DG-75 and Raji cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cultures are maintained by adding fresh medium every 2-3 days to keep cell densities between 3 x 10^5 and 3 x 10^6 viable cells/mL.

-

-

Preparation of Test Compound:

-

A stock solution of this compound is prepared by dissolving it in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial dilutions of the stock solution are made using the complete cell culture medium to achieve the desired final concentrations for the assay.

-

-

Cell Seeding:

-

Cells are harvested, counted, and their viability is assessed (e.g., using trypan blue exclusion).

-

Cells are seeded into 96-well microtiter plates at a density of approximately 1 x 10^5 cells per well in a volume of 100 µL of complete medium.

-

-

Compound Incubation:

-

The various dilutions of this compound are added to the appropriate wells.

-

Control wells containing cells treated with vehicle (DMSO) alone and wells with medium only (blank) are included.

-

The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO2 incubator.

-

-

MTT Assay for Cell Viability:

-

Following incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well.

-

The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

A solubilizing agent, such as 100 µL of DMSO, is added to each well to dissolve the formazan crystals.

-

The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

-

Data Analysis:

-

The absorbance values of the blank wells are subtracted from all other readings.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Visualizations

Logical Relationship of Key Findings

Caption: Key findings for this compound.

General Experimental Workflow for Cytotoxicity Assessment

Caption: General workflow for in vitro cytotoxicity testing.

Signaling Pathways

To date, the specific cellular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects remain unknown. The lack of a confirmed, synthetically accessible molecule with the same biological activity as the natural product has been a significant barrier to these mechanistic studies. Future research, enabled by the recent successful elucidation and synthesis of the correct structure, will be crucial to unraveling its mode of action, which could reveal novel targets for anti-cancer drug development.

References

- 1. Total Syntheses of the Proposed Structure of Iriomoteolide-1a, -1b and Synthesis of Three Derivatives for Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective Synthesis of the Proposed Structure of Cytotoxic Macrolides Iriomoteolide-1a and 1b - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total Syntheses of the Proposed Structure of Iriomoteolide-1a, -1b and Synthesis of Three Derivatives for Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Iriomoteolide-1a and -1b: Structure Elucidation by Integrating NMR Spectroscopic Analysis, Theoretical Calculation, and Total Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Iriomoteolide 1a: Application of the Julia-Kocienski Olefination in Convergent Fragment Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iriomoteolide 1a is a 20-membered macrolide natural product isolated from the marine dinoflagellate Amphidinium sp. It has demonstrated potent cytotoxic activity against several human cancer cell lines, including human B lymphocyte DG-75 cells (IC50 = 2 ng/mL) and Epstein-Barr virus-infected human B lymphocyte Raji cells (IC50 = 3 ng/mL), making it a compelling target for total synthesis and further investigation into its therapeutic potential.[1][2] Although the initially proposed structure was later revised, synthetic efforts toward its construction have showcased elegant strategies for the assembly of its complex architecture. A key transformation employed in several total syntheses of this compound and its diastereomers is the Julia-Kocienski olefination, a powerful and highly stereoselective method for the formation of carbon-carbon double bonds. This application note details the use of the Julia-Kocienski olefination in the convergent synthesis of this compound, providing quantitative data and a representative experimental protocol.

Synthetic Strategy Overview

The total synthesis of this compound has been approached through convergent strategies, which involve the synthesis of complex molecular fragments that are later coupled together. This approach allows for greater efficiency and flexibility. The Julia-Kocienski olefination has proven to be a robust method for the crucial coupling of key building blocks, typically an aldehyde and a sulfone, to construct the carbon skeleton of the macrolide.

Multiple research groups have utilized this reaction to form critical alkene linkages within the this compound framework. For instance, a common disconnection point is between the C6 and C7 positions, as well as between C15 and C16, allowing for the coupling of major fragments. The high E-selectivity of the Julia-Kocienski olefination is particularly advantageous in establishing the desired stereochemistry of the olefinic bonds present in the natural product.

Data Presentation: Julia-Kocienski Olefination in this compound Synthesis

The following tables summarize the quantitative data for key Julia-Kocienski olefination reactions reported in the literature for the synthesis of this compound fragments and diastereomers.

| Coupling Fragments | Base/Solvent | Yield (%) | E:Z Ratio | Reference |

| C1-C6 Aldehyde & C7-C15 Sulfone | KHMDS / THF | 71 | N/A | Ghosh et al. |

| C7-C15 Aldehyde & C16-C23 Sulfone | KHMDS / DME | "Good" | >9:1 | Horne et al. |

| Diastereomeric C7-C15 Aldehyde & C16-C23 Sulfone | KHMDS / THF | "Good" | 4:1 | Horne et al. |

| C1-C6 Aldehyde & C7-C15 Sulfone | N/A | "Excellent" | E only | Horne et al. |

Experimental Protocols

Representative Protocol for Julia-Kocienski Olefination

This protocol is a generalized procedure based on literature precedents for the Julia-Kocienski olefination and should be adapted and optimized for specific substrates.

Materials:

-

Sulfone fragment (1.0 equiv)

-

Aldehyde fragment (1.2 equiv)

-

Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv, as a 0.5 M solution in toluene)

-

Anhydrous tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the sulfone (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere is added KHMDS (1.1 equiv) dropwise.

-

The resulting mixture is stirred at -78 °C for 30 minutes.

-

A solution of the aldehyde (1.2 equiv) in anhydrous THF is then added dropwise to the reaction mixture.

-

The reaction is stirred at -78 °C for 1-2 hours, or until TLC analysis indicates consumption of the starting materials.

-

The reaction is quenched by the addition of saturated aqueous NH4Cl solution.

-

The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the desired olefin.

Mechanism of the Julia-Kocienski Olefination

The Julia-Kocienski olefination proceeds through a well-established mechanistic pathway that ensures high stereoselectivity.

Biological Activity of this compound and Future Directions

This compound exhibits potent cytotoxicity against various cancer cell lines. However, the precise molecular mechanism of its action has not yet been fully elucidated. The complex structure and potent bioactivity suggest that it may interact with a specific cellular target to induce cell death. Many cytotoxic natural products are known to induce apoptosis (programmed cell death) through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Further investigation is required to determine the specific signaling pathways modulated by this compound. The availability of a robust total synthesis will be instrumental in generating analogs and probes to dissect its mechanism of action.

Conclusion

The Julia-Kocienski olefination has been successfully implemented as a key strategic reaction in the total synthesis of this compound and its analogs. Its reliability, high yield, and excellent stereocontrol make it an invaluable tool for the convergent assembly of complex natural products. The continued application of this and other modern synthetic methods will be crucial for producing sufficient quantities of this compound for in-depth biological studies to unlock its full therapeutic potential.

References

Application Notes and Protocols: Yamaguchi Macrolactonization in the Total Synthesis of Iriomoteolide 1a

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the application of the Yamaguchi macrolactonization in the total synthesis of Iriomoteolide 1a, a potent cytotoxic macrolide. The information is compiled from published synthetic routes and is intended to guide researchers in applying this key chemical transformation.

Introduction

This compound is a 20-membered macrolide natural product isolated from the marine dinoflagellate Amphidinium sp. It has demonstrated significant cytotoxic activity, making it a molecule of interest for cancer research and drug development. The total synthesis of this compound is a complex undertaking, with the formation of the macrocyclic ring being a critical step. The Yamaguchi macrolactonization has been successfully employed as a robust and efficient method for the crucial ring-closing step.[1][2][3][4][5] This protocol involves the formation of a mixed anhydride from the seco-acid precursor, which then undergoes an intramolecular esterification to yield the desired macrolactone.

Key Reaction Parameters

The successful application of the Yamaguchi macrolactonization in the synthesis of the this compound macrolactone is dependent on several key reagents and conditions. The reaction proceeds via a mixed anhydride intermediate, formed by the reaction of the seco-acid with 2,4,6-trichlorobenzoyl chloride (TCBC) in the presence of a base. Subsequent intramolecular cyclization is promoted by 4-dimethylaminopyridine (DMAP).

| Parameter | Value/Reagent | Source |

| Substrate | Seco-acid of this compound | [3] |

| Macrolactonization Reagent | 2,4,6-Trichlorobenzoyl chloride (TCBC) | [6] |

| Base | Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) | [6] |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | [6] |

| Solvent | Toluene | [6] |

| Reported Yield | 61% | [3] |

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the synthetic workflow for the preparation of the seco-acid precursor and the subsequent Yamaguchi macrolactonization.

Caption: Synthetic workflow for this compound seco-acid and macrolactone.